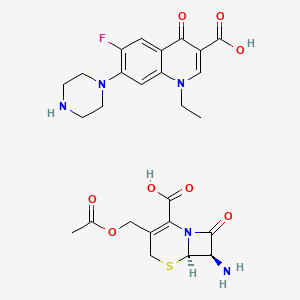
(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxo-3-quinoline carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxo-3-quinoline carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the bicyclic core structure, followed by the introduction of the acetyloxy, carboxy, and other functional groups. Common reagents used in these reactions include acetic anhydride, fluoroquinolones, and piperazine derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the acetyloxy and carboxy groups makes it susceptible to oxidation reactions.
Reduction: The quinoline and piperazine moieties can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluoro and piperazine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure and functional groups make it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline and piperazine moieties are known to interact with enzymes and receptors, modulating their activity. The acetyloxy and carboxy groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline structure.
Piperacillin: A β-lactam antibiotic with a piperazine moiety.
Levofloxacin: Another fluoroquinolone with structural similarities.
Uniqueness
This compound is unique due to its combination of a bicyclic core with multiple functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from other similar compounds.
Propiedades
Número CAS |
191470-05-0 |
|---|---|
Fórmula molecular |
C26H30FN5O8S |
Peso molecular |
591.6 g/mol |
Nombre IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18FN3O3.C10H12N2O5S/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h7-9,18H,2-6H2,1H3,(H,22,23);6,9H,2-3,11H2,1H3,(H,15,16)/t;6-,9-/m.1/s1 |
Clave InChI |
CQONZMBIBSMZBV-JRHRPUMJSA-N |
SMILES isomérico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


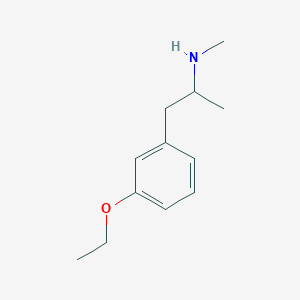
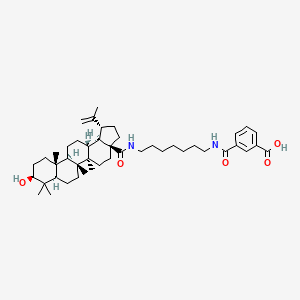
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)



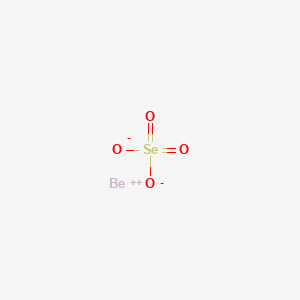
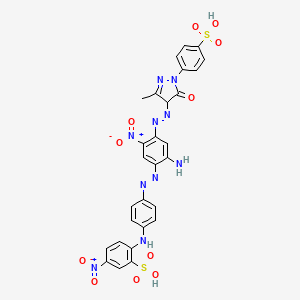
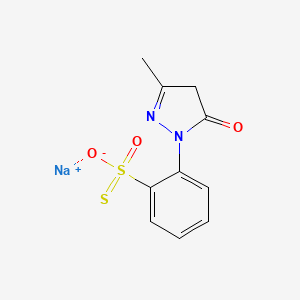

![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)


![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
